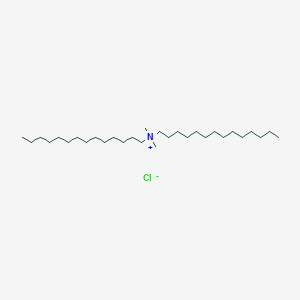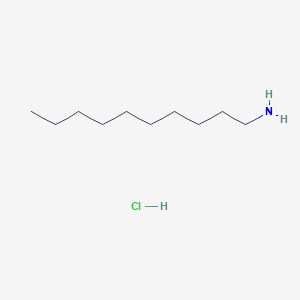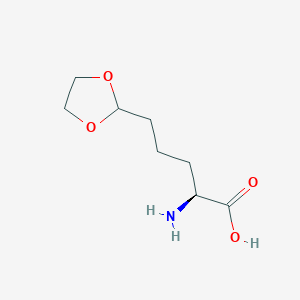
L-Allysine ethylene acetal
Overview
Description
Synthesis of L-Allysine Ethylene Acetal
The synthesis of this compound, a compound of significant interest in the pharmaceutical industry, has been explored through various methods. One such method involves the use of phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius for reductive amination of the corresponding keto acid. This process requires ammonia and NADH, with NAD being recycled to NADH by the oxidation of formate to CO2 using formate dehydrogenase (FDH). The PDH can be sourced from T. intermedius or recombinant Escherichia coli or Pichia pastoris expressing the Thermoactinomyces enzyme. This method has shown to achieve a high enantiomeric excess (ee) of 98% .
Molecular Structure Analysis
This compound, or (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid, is a molecule that contains a dioxolane ring, which is a key structural feature. This dioxolane ring is crucial for its reactivity and its role as an intermediate in the synthesis of various pharmaceutical agents, including ACE and NEP inhibitors .
Chemical Reactions Analysis
The reactivity of this compound is highlighted by its ability to undergo various chemical reactions. For instance, the acetal group can be deprotected, followed by reductive amination with an aminated sugar, which is a valuable strategy for glycoconjugation. This has been demonstrated in the synthesis of glycoconjugated graft-copolymers, where the acetal end-group of poly(ethylene oxide) grafts is deprotected and then subjected to reductive amination with an aminated sugar such as mannose .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the dioxolane ring and the amino acid moiety contribute to its solubility and reactivity. These properties are essential for its role as an intermediate in the synthesis of ACE and NEP inhibitors, which are important for their pharmacological activity .
Case Studies and Applications
This compound has been used as a key intermediate in the synthesis of ACE and NEP inhibitors, which are currently in clinical trials. An efficient five-step synthetic route starting from crotonaldehyde has been developed, combining hydroformylation and biocatalysis technologies. This process has been scaled up for large-scale commercial manufacturing, demonstrating the practical application and importance of this compound in the pharmaceutical industry .
Scientific Research Applications
Synthesis and Drug Development
L-Allysine ethylene acetal is a key intermediate in the synthesis of several angiotensin-I converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors, which are under clinical trials. An efficient synthesis route for this compound starting from crotonaldehyde has been developed, combining hydroformylation and biocatalysis technologies (Cobley et al., 2011).
Total Synthesis of Alkaloids
This compound has been used in the stereoselective total synthesis of (+)-epiquinamide, a novel quinolizidine alkaloid. Key steps in this synthesis involve N-acyliminium ion allylation and ring-closing metathesis (Wijdeven et al., 2005).
Biocatalysis
The compound has been synthesized from its keto acid precursor using phenylalanine dehydrogenase from Thermoactinomyces intermedius, demonstrating the effectiveness of biocatalysis in its production (Hanson et al., 2000).
Polymer Chemistry
In polymer chemistry, this compound derivatives have been used for developing new materials. For instance, heterobifunctional and heterotrifunctional poly(ethylene glycol)s containing acetal-protected allyl groups have been synthesized (Li & Chau, 2011).
Copolymerization Studies
The compound has also played a role in the copolymerization studies of allyl monomers with ethylene, using palladium/phosphine-sulfonate catalysts (Ito et al., 2011).
Development of Antihypertensive Drugs
This compound is used in the enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug (Patel, 2001).
Bio-based Polyesters
The compound has been explored in the preparation of bio-based poly(ethylene terephthalate) copolyesters, where it serves as a comonomer replacing ethylene glycol (Japu et al., 2014).
Acetals in Drug Delivery
Acetals, including those derived from this compound, have potential applications in drug delivery, acting as pH-sensitive linkages for selective therapeutic release (Gillies et al., 2004).
Mechanism of Action
Target of Action
L-Allysine ethylene acetal is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine or its derivatives.
Mode of Action
As a lysine derivative, it may interact with its targets in a similar manner to lysine, possibly involving processes such as protein synthesis or enzymatic reactions .
Result of Action
Given its structural similarity to lysine, it may have similar effects, such as participating in protein synthesis or other lysine-dependent processes .
properties
IUPAC Name |
(2S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c9-6(8(10)11)2-1-3-7-12-4-5-13-7/h6-7H,1-5,9H2,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQULWPSGQYZREI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)CCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262449 | |
| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215054-80-1 | |
| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215054-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxolane-2-pentanoic acid, α-amino-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using L-Allysine ethylene acetal in the total synthesis of (+)-epiquinamide?
A1: The selection of this compound as a starting material likely stems from its structural similarity to the target molecule, (+)-epiquinamide. Both molecules share a similar carbon backbone, and the presence of specific functional groups in this compound likely facilitates the subsequent synthetic steps. [] The researchers aimed for a stereoselective synthesis, meaning they carefully controlled the formation of specific stereoisomers. The chirality of this compound as a starting material likely plays a role in achieving this stereoselectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

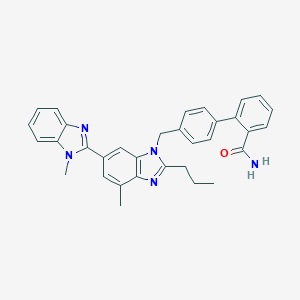
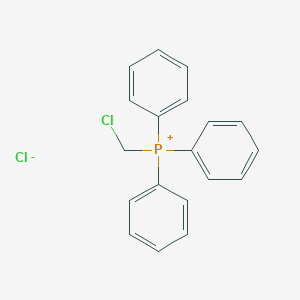
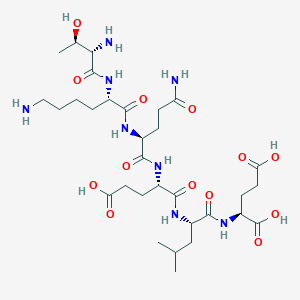
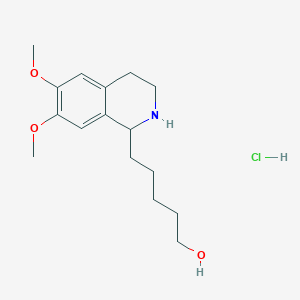
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)


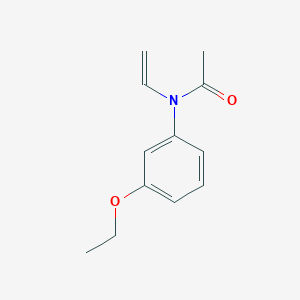
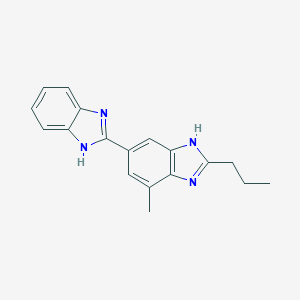
![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)

